![molecular formula C16H18N2O6 B12286221 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)
3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound featuring multiple functional groups, including hydroxyl, pyrrolidinyl, pyridinium, and carboxylate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridinium Ring Formation: The pyridinium ring can be synthesized via nucleophilic substitution reactions involving pyridine derivatives.
Coupling Reactions: The final step involves coupling the pyrrolidinyl and pyridinium moieties with the dihydropyran carboxylate core, often using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The pyridinium ring can be reduced to a pyridine ring under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinium and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or Jones reagent.
Reduction: Catalysts such as Pd/C or PtO2 under hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium or pyrrolidinyl derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.
Industry
In materials science, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For instance, the pyridinium moiety can interact with negatively charged sites on enzymes or receptors, while the hydroxyl groups can form hydrogen bonds, enhancing binding affinity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridinium Compounds: Various substituted pyridinium salts.
Dihydropyran Carboxylates: Compounds with similar dihydropyran cores but different substituents.
Uniqueness
The uniqueness of 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity also offers potential for high specificity in biological interactions.
属性
分子式 |
C16H18N2O6 |
|---|---|
分子量 |
334.32 g/mol |
IUPAC 名称 |
3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3 |
InChI 键 |
DXCAURCQPPWRAO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)
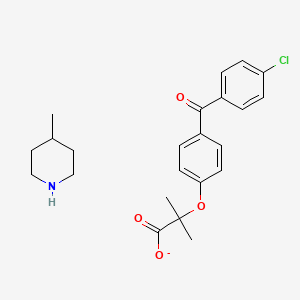

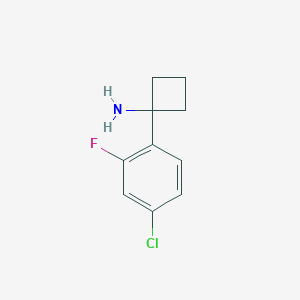

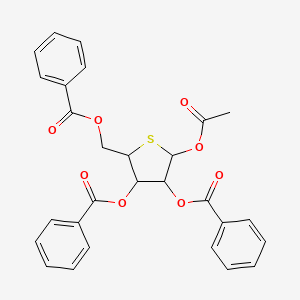

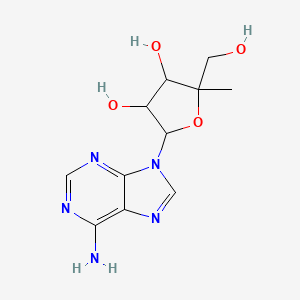
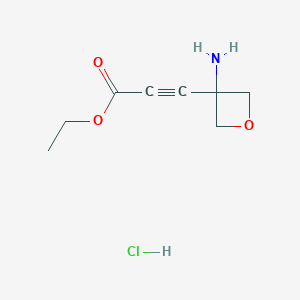
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
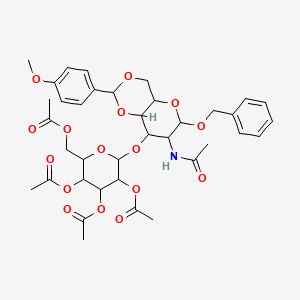
![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)
